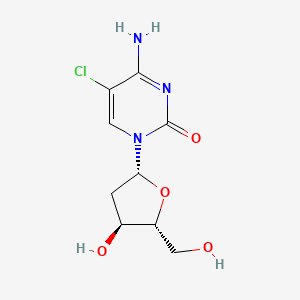
Cytochlor
Overview
Description
Cytochlor belongs to the class of organic compounds known as pyrimidine 2’-deoxyribonucleosides. These are compounds consisting of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 .
Synthesis Analysis
Cytochlor is metabolized first to a phosphate derivative, CldCMP, by the enzyme deoxycytidine kinase and then to the active uracyl derivative, CldUMP, by the enzyme dCMP deaminase . The metabolic fluxes of these cell lines are proportional to their protein synthesis rate .Molecular Structure Analysis
The molecular formula of Cytochlor is C9H12ClN3O4 . It is a pyrimidine 2’-deoxyribonucleoside, which means it consists of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 .Scientific Research Applications
Cytochemical Identification
- Cytochemical methods involving chloroacetate esterase, nonspecific esterase, peroxidase, and metachromasia are applied to identify monocytes and granulocytes. These methods are simple, sensitive, and reproducible, with applications in clinical settings (Yam, Li, & Crosby, 1971).
Web-Based Analysis in Cytometry
- Cytobank, a web-based application for flow cytometry, enables the storage, analysis, and sharing of experiments involving cytometry, including cytochlor-related studies. This tool facilitates a range of cytometry analyses accessible from any computer (Kotecha, Krutzik, & Irish, 2010).
Bioremediation of Acetochlor
- Research on the bioremediation of acetochlor, a chlorinated herbicide, has shown that cyanobacterial mats can degrade this compound in soil and water systems, illustrating a potential application of cytochlor-related compounds in environmental management (El-Nahhal, Awad, & Safi, 2013).
Herbicide Efficiency and Environmental Impact
- Studies on Acetochlor 50% EC demonstrate its effectiveness in weed suppression in agricultural contexts, with implications for understanding the environmental and ecological impact of such chlorinated herbicides (Mamun, Mridha, Akter, & Parvez, 2012).
Cytochrome P4502D6 Genetic Analysis
- Research into the genetic variations of cytochrome P4502D6, which is involved in the metabolism of several drugs including those related to chlorinated compounds, offers insights into differential drug metabolism among populations (Johansson, Oscarson, Yue, Bertilsson, Sjöqvist, & Ingelman-Sundberg, 1994).
Toxicological Studies of Trihalomethanes
- Studies on the toxicity of trihalomethanes, a by-product of water chlorination, assess cytotoxicity, genotoxicity, and mutagenicity, contributing to a better understanding of the human health risks of chlorinated compounds (Medeiros, Alencar, Navoni, Araújo, & Amaral, 2019).
Toxicity in Aquatic Life
- Research on Acetochlor's effects on aquatic life, such as bighead carp, reveals its impact through oxidative stress and genotoxicity, important for understanding the environmental impact of chlorinated herbicides (Mahmood, Hussain, Ghaffar, Ali, Nawaz, Mehmood, & Khan, 2022).
Soil Microbial Impact
- The influence of residual acetochlor on soil microbial populations and composition in the rhizosphere and bulk soil is a critical area of study, providing insights into the ecological impacts of chlorinated herbicides (Bai, Xu, He, Zheng, & Zhang, 2012).
Toxicity Mechanisms in Human Cells
- Studies exploring the toxicity mechanisms of Acetochlor in human alveolar A549 cells and HepG2 cells have significant implications for understanding the health risks associated with exposure to chlorinated herbicides (Zerin, Song, & Kim, 2015; Huang, Huang, Huang, Yang, Zhao, & Martyniuk, 2019).
Future Directions
The potential therapeutic effect of targeting lipid metabolism in cancer therapy warrants more investigation . In addition, the role of kinases and phosphatases in cancer has been widely investigated, and their aberrant activation is nowadays being explored as a new potential Achilles’ heel to strike .
properties
IUPAC Name |
4-amino-5-chloro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGRGTWYSXYVDK-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)Cl)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)Cl)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186099 | |
| Record name | 5-Chloro-2'-deoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cytochlor | |
CAS RN |
32387-56-7 | |
| Record name | 5-Chloro-2'-deoxycytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032387567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytochlor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12383 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-Chloro-2'-deoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYTOCHLOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J14D49ZN55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



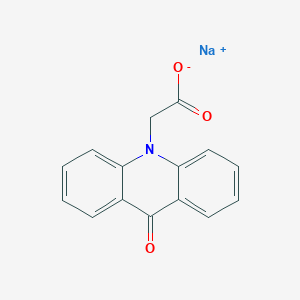
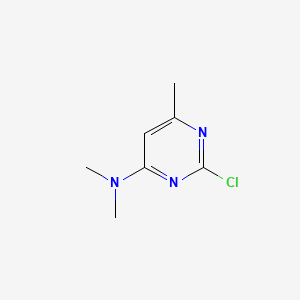
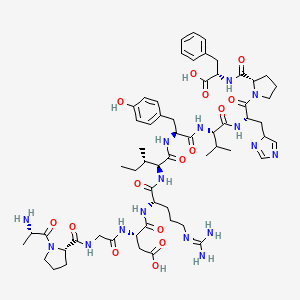
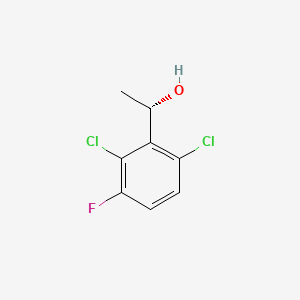
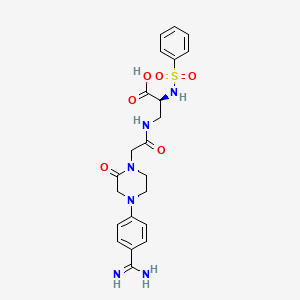
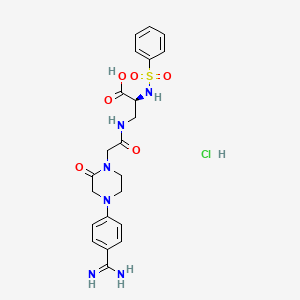
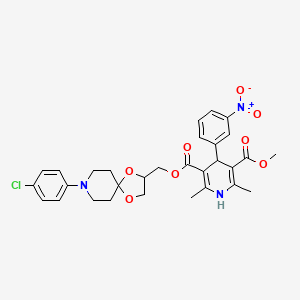
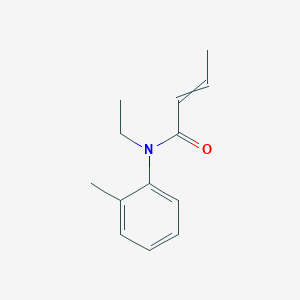
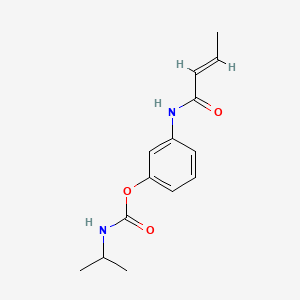
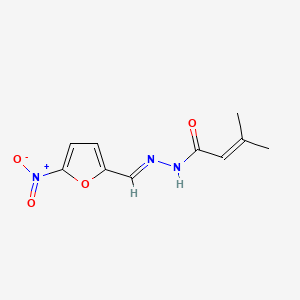
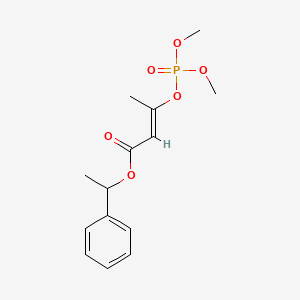
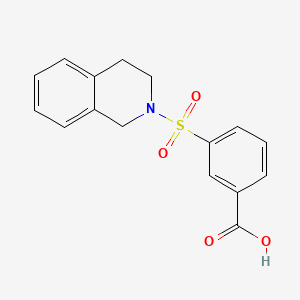
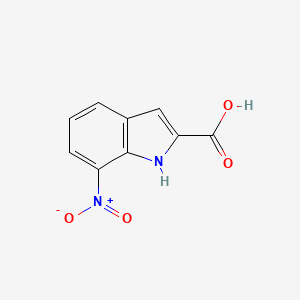
![1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B1669635.png)